2-Morpholin-4-ylethyl chloroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylethyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c9-7-8(11)13-6-3-10-1-4-12-5-2-10/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPCPSUYJYODLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Morpholin 4 Ylethyl Chloroacetate and Analogues
Esterification Strategies for the Formation of the 2-Morpholin-4-ylethyl Ester Linkage
The creation of the ester bond between 2-morpholinoethanol (B138140) and a chloroacetic acid derivative is a critical step in the synthesis of 2-morpholin-4-ylethyl chloroacetate (B1199739). Various esterification methods can be employed, each with its own advantages and specific applications.
Fischer Esterification Protocols for Morpholinoethyl Alcohols
Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.comyoutube.com In the context of synthesizing 2-morpholin-4-ylethyl chloroacetate, this would involve the reaction of chloroacetic acid with 2-morpholinoethanol.
The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. youtube.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. youtube.comyoutube.com A series of proton transfer steps follows, leading to the formation of a good leaving group (water), which is subsequently eliminated to form the ester. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the product side, it is common to use a large excess of the alcohol or to remove water as it is formed. masterorganicchemistry.comyoutube.com
While a straightforward approach, the presence of the tertiary amine in 2-morpholinoethanol could lead to side reactions, such as salt formation with the acid catalyst, potentially reducing the efficiency of the reaction. Careful selection of the acid catalyst and reaction conditions is therefore crucial.
Steglich Esterification Applications
The Steglich esterification offers a milder alternative to the Fischer method, particularly suitable for sensitive substrates. organic-chemistry.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide, and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide that is more readily attacked by the alcohol, thereby accelerating the reaction. organic-chemistry.org
An advantage of the Steglich esterification is that it proceeds under neutral and mild conditions, which is beneficial when dealing with the acid-labile morpholine (B109124) moiety. nih.gov However, the formation of N-acylurea as a byproduct can sometimes complicate purification. organic-chemistry.org
Table 1: Comparison of Esterification Methods
| Feature | Fischer Esterification | Steglich Esterification |
|---|---|---|
| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC (or similar), DMAP (catalyst) |
| Conditions | Acidic, often requires heating | Mild, neutral, room temperature |
| Advantages | Simple reagents, cost-effective | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh conditions, potential for side reactions with acid-sensitive groups | Formation of byproducts (e.g., N-acylurea) |
Acid Chloride-Mediated Esterification Approaches
A highly efficient method for ester synthesis involves the use of an acid chloride, in this case, chloroacetyl chloride. jocpr.com This approach is characterized by its high reactivity and is often the preferred method for synthesizing esters from tertiary alcohols or other sterically hindered alcohols.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol (2-morpholinoethanol) attacks the highly electrophilic carbonyl carbon of the acid chloride. jocpr.com This is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. jocpr.comresearchgate.net The reaction is often performed at low temperatures to control its exothermicity. jocpr.com
This method is generally high-yielding and rapid. For instance, the synthesis of 4-(2-chloroacetyl)morpholine from morpholine and chloroacetyl chloride in the presence of triethylamine proceeds with good yield. jocpr.com
Nucleophilic Substitution Routes in Ester Formation
An alternative strategy involves a nucleophilic substitution reaction where the chloroacetate moiety is introduced via an alkylating agent. This can be conceptualized in two ways. One route involves the reaction of a salt of chloroacetic acid with a suitably functionalized morpholine derivative.
More commonly, and directly related to the target compound, is the reaction of 2-morpholinoethanol with chloroacetyl chloride. This is a direct and efficient method for the synthesis of this compound. The reaction involves the nucleophilic attack of the hydroxyl group of 2-morpholinoethanol on the carbonyl carbon of chloroacetyl chloride. The presence of a base like triethylamine is crucial to scavenge the HCl produced during the reaction. jocpr.com
Chloroacetylation Techniques and Optimization
Chloroacetylation is the key step that introduces the reactive chloroacetyl group. When starting with 2-morpholinoethanol, the chloroacetylation directly forms the final product, this compound.
The most common method for chloroacetylation is the reaction with chloroacetyl chloride in the presence of a base. jocpr.comtaylorandfrancis.com The choice of solvent and base can significantly impact the yield and purity of the product. Dichloromethane is a commonly used solvent, and the reaction is often conducted at reduced temperatures (0–5 °C) to manage the reaction's exothermic nature.
Optimization of the reaction conditions is critical for achieving high yields and minimizing byproducts. For example, the selection of the base can influence the formation of impurities. While triethylamine is frequently used, other organic or inorganic bases may offer advantages in specific contexts. jocpr.com The order of addition of reagents and precise temperature control are also important parameters to consider for process optimization.
Multi-Component and Convergent Synthesis Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of convergent synthesis can be applied.
The Ugi four-component reaction is a powerful MCR that can be used to generate complex molecules, including those with ester and amide functionalities. youtube.com While not a direct route to this compound, it demonstrates the potential of MCRs in creating diverse molecular scaffolds that could be further elaborated to produce analogues.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Morpholinoethanol |
| Chloroacetic acid |
| Chloroacetyl chloride |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| Triethylamine |
| Pyridine |
| 4-(2-Chloroacetyl)morpholine |
| Morpholine |
| Ethylene glycol |
| Hydrochloric acid |
| Dichloromethane |
| N-acylurea |
Condensation Reactions Involving Morpholine Precursors
The most direct route to morpholinoethyl chloroacetate analogues involves the condensation of a morpholine precursor with a chloroacetic acid derivative. This typically proceeds via nucleophilic substitution, where the secondary amine of the morpholine ring acts as the nucleophile.
Two primary variations of this condensation are commonly employed. The first involves the reaction of morpholine with chloroacetyl chloride. nih.gov This reaction is highly exothermic and is typically performed at reduced temperatures (0–10°C) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov The mechanism involves the nucleophilic attack of the morpholine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. nih.gov
A second common method is the reaction of morpholine with an ester of chloroacetic acid, such as ethyl chloroacetate. uobaghdad.edu.iqresearchgate.net This reaction generally requires heating under reflux and is often catalyzed by a base like triethylamine in a suitable solvent like benzene (B151609) or ethanol. uobaghdad.edu.iqresearchgate.netgoogle.com The mechanism entails a nucleophilic attack by the morpholine nitrogen on the ester's carbonyl carbon, leading to the formation of the N-substituted product. uobaghdad.edu.iq Optimizing the choice of base is crucial for purity; for instance, using sodium hydroxide (B78521) can reduce the formation of byproducts compared to triethylamine in some cases. Current time information in Vanderburgh County, US.
| Reaction Type | Morpholine Precursor | Chloroacetate Derivative | Catalyst/Base | Solvent | Conditions | Reference(s) |
| Acylation | Morpholine | Chloroacetyl chloride | Triethylamine | Diethyl ether | 5-10°C | nih.gov |
| Alkylation | Morpholine | Ethyl chloroacetate | Triethylamine | Benzene | Reflux | uobaghdad.edu.iqresearchgate.net |
| Alkylation | Morpholine | Ethyl chloroacetate | Anhydrous K₂CO₃ | Dry DMF | Reflux | nih.gov |
Cyclization Strategies for Morpholine Ring System Integration
In addition to modifying a pre-existing morpholine ring, advanced strategies focus on constructing the morpholine heterocycle itself within a molecular framework. These cyclization methods offer access to a diverse range of substituted morpholine analogues.
A prominent strategy is the intramolecular cyclization of N-substituted vicinal amino alcohols. For example, a suitably protected amino alcohol can be reacted with chloroacetyl chloride to form an intermediate, which then undergoes base-mediated intramolecular SN2 reaction to close the ring. One documented procedure involves treating the intermediate with aqueous potassium hydroxide in isopropyl alcohol at room temperature, achieving a 90% yield. researchgate.net
More sophisticated methods have been developed to access polysubstituted morpholines. A tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can produce chiral 3-substituted morpholines from aminoalkyne substrates. acs.org This process utilizes a titanium catalyst for the initial cyclization to a cyclic imine, followed by a Noyori-Ikariya ruthenium catalyst for the asymmetric reduction. acs.org Another innovative approach involves a multicomponent Ugi reaction followed by an intramolecular cyclization, which allows for the assembly of highly substituted morpholine rings from simple, scalable building blocks. nih.gov
| Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |
| Intramolecular SN2 | N-(2-hydroxy-3-phenoxypropyl)-2-chloroacetamide | aq. KOH, Isopropyl alcohol | Disubstituted Morpholine | researchgate.net |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ether-containing aminoalkyne | Ti catalyst, RuCl[(S,S)-Ts-DPEN] | Chiral 3-substituted Morpholines | acs.org |
| Ugi Reaction/Cyclization | Ethanolamine, 2-chloroacetaldehyde, isocyanide, NaN₃ | NaH | 3,3-disubstituted Morpholines | nih.gov |
Mannich Reactions Incorporating Morpholine Scaffolds
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. acs.org In the context of morpholine chemistry, morpholine serves as the secondary amine component, reacting with an aldehyde (commonly formaldehyde) and a compound containing an active hydrogen. acs.orggoogle.com
The reaction is thought to proceed through the in-situ formation of a methyleneimminium ion from the condensation of morpholine and formaldehyde (B43269). organic-chemistry.org This electrophilic imminium ion then attacks a carbanion or an electron-rich aromatic ring (acting as the active hydrogen compound), resulting in the formation of a "Mannich base." organic-chemistry.org Phenols and their derivatives are classic substrates for this reaction, undergoing electrophilic aromatic substitution to yield aminomethyl-substituted phenols. organic-chemistry.org For instance, p-cresol (B1678582) reacts with morpholine and formaldehyde to yield 2,6-bis(morpholinomethyl)-p-cresol. organic-chemistry.org The reaction is versatile and has been applied to other active hydrogen compounds, such as 8-hydroxyquinoline (B1678124) and its derivatives. acs.org
| Amine Component | Aldehyde Component | Active Hydrogen Compound | Product | Reference(s) |
| Morpholine | Formaldehyde | p-Cresol | 2,6-bis(morpholinomethyl)-p-cresol | organic-chemistry.org |
| Morpholine | Formaldehyde | 8-Hydroxyquinoline | 7-(Morpholinomethyl)-8-hydroxyquinoline | acs.org |
| Morpholine | Formaldehyde | 5-Nitro-8-hydroxyquinoline | 7-(Morpholinomethyl)-5-nitro-8-hydroxyquinoline | acs.org |
Innovative Catalytic Systems in the Synthesis of Morpholinoethyl Chloroacetate Derivatives
Recent advancements in catalysis have provided more efficient, selective, and environmentally benign methods for the synthesis of morpholine derivatives. These innovative systems address the limitations of classical methods, such as harsh reaction conditions and the use of hazardous reagents.
Phase-Transfer Catalysis (PTC) has emerged as a highly effective methodology for reactions involving immiscible reactants, such as an aqueous base and an organic substrate. wikipedia.orgcrdeepjournal.org PTC facilitates the migration of a reactant from one phase to another where the reaction occurs. wikipedia.org For the synthesis of morpholine derivatives, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a phosphonium (B103445) salt can transport an anion from an aqueous phase into the organic phase for reaction. wikipedia.orgresearchgate.net This approach can enhance reaction rates, increase yields, and allow for the use of simpler and less expensive bases, contributing to a greener chemical process. nih.govcrdeepjournal.org
Heterogeneous Catalysis utilizes solid-supported catalysts that are easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling. For the N-alkylation of morpholine, a CuO–NiO/γ–Al2O3 catalyst has been successfully used to react morpholine with various alcohols in a gas-solid phase fixed-bed reactor. researchgate.net This method avoids the use of alkyl halides and produces water as the only byproduct. researchgate.net Another example is the use of a morpholine-modified palladium catalyst supported on alumina (B75360) (Pd/γ-Al2O3@ASMA), which shows excellent selectivity in the hydrogenation of p-chloronitrobenzene, demonstrating how morpholine itself can be integrated into a catalytic system to control reactivity. mdpi.com
Flow Chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. The synthesis of morpholines has been achieved under continuous flow conditions using a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes. organic-chemistry.org This method, employing an inexpensive organic photocatalyst, offers precise control over reaction parameters, enhanced safety for highly exothermic or hazardous reactions, and potential for streamlined scalability. acs.org
| Catalytic System | Description | Example Application | Advantages | Reference(s) |
| Phase-Transfer Catalysis (PTC) | Uses catalysts (e.g., quaternary ammonium salts) to transfer reactants between immiscible phases (e.g., aqueous/organic). | N-alkylation of amines with alkyl halides using an aqueous base. | Milder conditions, reduced need for anhydrous solvents, increased yields. | wikipedia.orgcrdeepjournal.orgresearchgate.net |
| Heterogeneous Catalysis | Employs solid-phase catalysts that are easily separated from the reaction products. | N-alkylation of morpholine with alcohols over a CuO–NiO/γ–Al2O3 catalyst. | Catalyst recyclability, simplified workup, greener byproducts (water). | researchgate.net |
| Flow Chemistry / Photocatalysis | Reactions are performed in a continuously flowing stream, often with photocatalysts. | Photocatalytic coupling of silicon amine reagents and aldehydes to form substituted morpholines. | Enhanced safety, scalability, precise control over reaction conditions. | acs.orgorganic-chemistry.org |
Mechanistic Investigations of Reactions Involving 2 Morpholin 4 Ylethyl Chloroacetate
Nucleophilic Acyl Substitution Mechanisms at the Chloroacetate (B1199739) Ester Moiety
The ester functional group in 2-Morpholin-4-ylethyl chloroacetate is a classic substrate for nucleophilic acyl substitution. This class of reaction is fundamental for carboxylic acid derivatives and involves the replacement of the alkoxy group (-O-CH₂CH₂-morpholine) by a nucleophile. masterorganicchemistry.comyoutube.com The reaction does not proceed via SN1 or SN2 pathways but through a characteristic two-step mechanism known as addition-elimination. youtube.com
The process begins with the nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org This initial step breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate is a key feature of the mechanism. ucalgary.ca
In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. youtube.com Simultaneously, the bond to the leaving group—in this case, the 2-morpholinoethoxide group—is cleaved. libretexts.org The favorability of this reaction is often predicted by comparing the basicity of the incoming nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com
Table 1: General Mechanism of Nucleophilic Acyl Substitution
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Addition | A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester. | A tetrahedral alkoxide intermediate is formed. libretexts.org |
| 2. Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (the 2-morpholinoethoxide). | A new acyl compound is formed. libretexts.org |
This mechanism is central to reactions like hydrolysis and transesterification of the ester moiety. ucalgary.ca
Nucleophilic Substitution Reactions (S\textsubscript{N}1 and S\textsubscript{N}2) at the α-Chlorinated Carbon Center
The chlorine atom attached to the carbon adjacent to the carbonyl group (the α-carbon) provides a second site for nucleophilic attack. This substitution occurs at an sp³-hybridized carbon and typically follows either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism. youtube.com The choice between these pathways is dictated by factors including the structure of the substrate, the strength of the nucleophile, the solvent, and the nature of the leaving group. youtube.com
The S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process. ulethbridge.ca The nucleophile attacks the α-carbon from the side opposite to the chlorine leaving group (backside attack). masterorganicchemistry.com This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemistry at the chiral center, if one exists. ulethbridge.ca The rate of an S\textsubscript{N}2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Given that the α-carbon in this compound is a primary-like carbon, and considering the potential for steric hindrance, the S\textsubscript{N}2 pathway is often favored, especially with strong nucleophiles in polar aprotic solvents. youtube.com
The S\textsubscript{N}1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. byjus.com The first and rate-determining step involves the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. masterorganicchemistry.com In the second step, this carbocation is rapidly attacked by a nucleophile. byjus.com S\textsubscript{N}1 reactions are favored for tertiary substrates that can form stable carbocations and are promoted by polar protic solvents which can stabilize both the leaving group anion and the carbocation intermediate. youtube.comyoutube.com For this compound, the formation of a primary carbocation is energetically unfavorable, making the S\textsubscript{N}1 mechanism less likely at the α-carbon. masterorganicchemistry.com
Table 2: Comparison of S\textsubscript{N}1 and S\textsubscript{N}2 Reactions at the α-Carbon
| Feature | S\textsubscript{N}1 | S\textsubscript{N}2 |
| Mechanism | Two steps, involves a carbocation intermediate. byjus.com | One concerted step. masterorganicchemistry.com |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Results in a mixture of stereoisomers (racemization). youtube.com | Results in inversion of configuration. ulethbridge.ca |
| Substrate Preference | Tertiary > Secondary >> Primary. masterorganicchemistry.com | Methyl > Primary > Secondary. masterorganicchemistry.com |
| Solvent Preference | Polar Protic (e.g., water, alcohol). youtube.com | Polar Aprotic (e.g., acetone, DMF). youtube.com |
Mechanisms of Ester Hydrolysis and Transesterification Relevant to the Compound
Ester hydrolysis is a specific example of nucleophilic acyl substitution where water acts as the nucleophile, cleaving the ester into a carboxylic acid and an alcohol. byjus.com This reaction can be catalyzed by either acid or base. ucalgary.ca
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen. ucalgary.cayoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. ucalgary.ca After the water molecule attacks, a series of proton transfers occurs. youtube.com One of the hydroxyl groups is then protonated to form a good leaving group (H₂O), but in the case of an ester, it is the alkoxy group that is protonated to become a good leaving group (an alcohol). youtube.com The tetrahedral intermediate then collapses, expelling the alcohol (2-morpholinoethanol) and, after deprotonation, yielding chloroacetic acid. youtube.com The entire process is reversible. youtube.com
Base-Catalyzed Hydrolysis (Saponification): In basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. ucalgary.cabyjus.com This forms a tetrahedral intermediate. ucalgary.ca The intermediate then collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (2-morpholinoethoxide). byjus.com In the final, irreversible step, the highly basic alkoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol (2-morpholinoethanol). ucalgary.ca This reaction is called saponification and is effectively irreversible because the final acid-base step is highly favorable. ucalgary.ca
Transesterification: Transesterification is a related process where an alcohol is used as the nucleophile instead of water. The mechanism is analogous to acid- or base-catalyzed hydrolysis, resulting in the exchange of the original alkoxy group of the ester for a new one, thereby forming a new ester and 2-morpholinoethanol (B138140).
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 2-Morpholin-4-ylethyl chloroacetate (B1199739).
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Morpholin-4-ylethyl chloroacetate, the spectrum is characterized by distinct signals corresponding to the morpholine (B109124) ring and the ethyl chloroacetate moiety. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring typically appear in the range of δ 3.6–3.8 ppm. The methylene (B1212753) protons of the ethyl group and the chloromethyl group give rise to signals around δ 4.2–4.4 ppm.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct signals are expected for the carbons of the morpholine ring, the ethyl group, the carbonyl group of the ester, and the chloromethyl group. The carbonyl carbon is typically observed at a lower field, around 167 ppm, while the carbons of the morpholine ring appear in the range of 53-67 ppm. The chemical shifts for the chloroacetate portion are influenced by the electronegative chlorine and oxygen atoms. For comparison, the carbons in ethyl chloroacetate show resonances around 41 ppm (CH₂Cl) and 62 ppm (OCH₂), with the carbonyl at approximately 167 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Morpholine Ring (N-CH₂) | ~2.5 - 2.7 | ~53 - 55 |
| Morpholine Ring (O-CH₂) | ~3.6 - 3.8 | ~66 - 68 |
| N-CH₂-CH₂-O | ~2.8 | ~57 |
| O-CH₂-CH₂-N | ~4.3 | ~61 |
| C=O | - | ~167 |
Note: Values are approximate and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques provide further clarity by showing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, cross-peaks would be observed between the adjacent methylene protons within the morpholine ring and between the two methylene groups of the ethyl chain connecting the morpholine ring to the ester oxygen.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. youtube.comscience.gov For example, the proton signal around 4.2 ppm would correlate with the carbon signal around 41 ppm, confirming the Cl-CH₂ group. youtube.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1740-1760 cm⁻¹. Other characteristic peaks include C-O stretching vibrations for the ether linkage in the morpholine ring and the ester group, as well as C-N stretching vibrations. The C-Cl stretch would likely appear in the fingerprint region (below 800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the morpholine ring are often more prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1740 - 1760 |
| C-O (Ether/Ester) | Stretch | 1000 - 1300 |
| C-N (Amine) | Stretch | 1020 - 1250 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Delineation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
For this compound (molecular weight: 207.65 g/mol ), Electrospray Ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 208.07.
The fragmentation of this compound under electron impact or collision-induced dissociation would likely involve characteristic losses. nih.gov Key fragmentation pathways could include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the morpholine ring.
Loss of the chloroacetyl group: Fragmentation leading to the formation of a morpholinoethyl cation.
McLafferty rearrangement: If applicable, though less likely for this structure.
Cleavage of the ester: Breakage of the C-O bond of the ester linkage.
Computational Chemistry and Molecular Modeling of 2 Morpholin 4 Ylethyl Chloroacetate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information on electron distribution, orbital energies, and reactivity indices.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For systems like 2-Morpholin-4-ylethyl chloroacetate (B1199739), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can be employed to determine a range of molecular properties. mdpi.com These calculations yield optimized molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and atomic charges.
The application of DFT can predict regioselectivity in reactions involving the morpholine (B109124) ring or the chloroacetate group. For instance, in substitution reactions, the calculated partial charges on atoms can indicate the most likely sites for nucleophilic or electrophilic attack. The chloro group, being a good leaving group, is a primary site for nucleophilic substitution, a common reaction for this compound. DFT calculations can quantify the electrophilicity of the adjacent carbon atom, providing a theoretical basis for this reactivity. Furthermore, DFT is instrumental in corroborating spectroscopic data, such as IR and NMR spectra, by calculating the theoretical vibrational frequencies and chemical shifts. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated by DFT
| Descriptor | Definition | Significance for Reactivity |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Indicates the molecule's ability to donate an electron. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the molecule's ability to accept an electron. |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Relates to the overall reactivity of the molecule. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | A fundamental property in predicting bond polarity and reactivity. |
| Molecular Hardness (η) | The resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. |
| Molecular Softness (S) | The reciprocal of hardness. | A higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |
This table represents typical descriptors that can be derived from DFT calculations to profile the reactivity of a molecule like 2-Morpholin-4-ylethyl chloroacetate. The actual values would require specific computation.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net
For this compound, the HOMO is expected to be located primarily on the morpholine nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely centered around the electrophilic chloroacetate moiety, particularly the antibonding σ* orbital of the C-Cl bond and the π* orbital of the carbonyl group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the context of designing derivatives, modifications to the molecular structure that alter the HOMO and LUMO energies can be used to tune the reactivity. For example, adding electron-donating groups could raise the HOMO energy, making the molecule a better nucleophile, while adding electron-withdrawing groups could lower the LUMO energy, making it a better electrophile.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -7.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.0 to 0.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govresearchgate.net |
Note: These values are hypothetical and serve as an illustration of what FMO analysis would provide. Actual values would be determined by specific DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility and intermolecular interactions. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its accessible conformational space. researchgate.net
MD simulations are also used to study intermolecular interactions, such as those with solvent molecules or with the active site of a protein. For instance, in an aqueous environment, water molecules would form hydrogen bonds with the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the ester group. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex, providing information on the key interactions that contribute to binding affinity. nih.gov
In Silico Prediction of Reaction Energetics and Transition States
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. By calculating the activation energy (the energy barrier of the transition state), one can predict the feasibility and rate of a reaction.
For this compound, a key reaction is its hydrolysis, which would break the ester bond to yield 2-morpholinoethanol (B138140) and chloroacetic acid. Another important reaction is the nucleophilic substitution of the chloride ion. Using DFT, one can model the reaction pathway, locate the transition state structure, and calculate the activation energy. ijnc.ir This information is valuable for understanding the compound's stability and for designing synthetic routes. For example, comparing the activation energies for different nucleophiles would allow for the prediction of which substitution reactions are most likely to occur.
Table 3: Representative Data from a Theoretical Reaction Energetics Study (e.g., Nucleophilic Substitution)
| Parameter | Definition | Example Application |
| Reactant Energy (E_R) | The calculated energy of the initial reactants. | Baseline for energy comparisons. |
| Product Energy (E_P) | The calculated energy of the final products. | Determines if the reaction is exothermic (E_P < E_R) or endothermic (E_P > E_R). |
| Transition State Energy (E_TS) | The energy of the highest point on the reaction coordinate. | Determines the activation energy. |
| Activation Energy (E_a) | E_TS - E_R | The energy barrier that must be overcome for the reaction to proceed. ijnc.ir |
| Reaction Enthalpy (ΔH_rxn) | E_P - E_R | The overall heat change of the reaction. |
This table illustrates the type of data generated from computational studies of reaction mechanisms.
Ligand-Based Computational Approaches for Derivative Design
When the three-dimensional structure of a biological target is unknown, ligand-based computational methods can be employed to design new derivatives with improved properties. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that can bind to multiple biological targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based approach. In a QSAR study, a series of related compounds with known biological activities are analyzed to build a mathematical model that correlates their chemical structures with their activities. researchgate.netresearchgate.netnih.gov The model can then be used to predict the activity of new, unsynthesized derivatives. For derivatives of this compound, molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and various electronic and steric parameters would be calculated and correlated with a specific biological activity. The resulting QSAR model can guide the design of new compounds by indicating which structural features are most important for the desired activity. nih.gov
Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active molecules, one can identify a common pharmacophore, which might include features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. For derivatives of this compound, the morpholine nitrogen could act as a hydrogen bond acceptor or a basic center, the ester carbonyl as a hydrogen bond acceptor, and other parts of the molecule could contribute to hydrophobic interactions. nih.gov This pharmacophore model can then be used to screen virtual libraries for new molecules that match the model, or to guide the modification of the existing scaffold to better fit the pharmacophore.
Synthetic Transformations and Advanced Applications of 2 Morpholin 4 Ylethyl Chloroacetate As a Chemical Precursor
Derivatization Strategies via Reactivity of the Ester and Alkyl Halide Functionalities
The dual functionality of 2-Morpholin-4-ylethyl chloroacetate (B1199739) provides two distinct reaction sites: the ester moiety and the electrophilic carbon atom bonded to the chlorine. This allows for selective modifications to generate a diverse array of derivatives.
The ester group in 2-Morpholin-4-ylethyl chloroacetate can be readily transformed into other functional groups, most notably amides and alcohols, through well-established synthetic protocols.
Amidation: A key transformation of the ester is its reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. This reaction represents a nucleophilic acyl substitution where the amino group of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of an alcohol molecule. researchgate.netresearchgate.net This conversion is particularly significant as hydrazide derivatives are crucial intermediates for synthesizing various heterocyclic compounds. researchgate.netresearchgate.netuobaghdad.edu.iq For instance, studies on the closely related ethyl morpholin-4-ylacetate demonstrate its conversion to 2-(morpholin-4-yl)acetohydrazide in the presence of hydrazine hydrate and ethanol. uobaghdad.edu.iqresearchgate.net
Reduction: While specific examples for the reduction of this compound are not detailed in the reviewed literature, esters are generally susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would be expected to reduce the ester functionality to a primary alcohol, yielding 2-chloro-1-(2-morpholinoethyl)ethanol. This transformation would provide a different set of functional groups for further synthetic elaboration.
Table 1: Example of Ester Moiety Transformation This table is interactive and based on data from the text.
| Reactant | Reagent | Product | Transformation Type |
|---|---|---|---|
| This compound (analog) | Hydrazine Hydrate | 2-(Morpholin-4-yl)acetohydrazide | Amidation uobaghdad.edu.iqresearchgate.net |
The chlorine atom in the chloroacetyl group is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack (SN2 reaction). nih.gov This reactivity allows for the introduction of a wide range of functional groups by displacing the chloride ion.
This type of reaction is fundamental to the utility of α-halo esters and amides in synthesis. researchgate.net For example, the synthesis of related morpholine (B109124) derivatives often involves the initial reaction between an amine (like morpholine) and an ethyl chloroacetate, where the amine acts as the nucleophile displacing the chloride. researchgate.netresearchgate.netresearchgate.net Similarly, other nucleophiles can be employed to functionalize the chlorinated carbon. Thiolate nucleophiles, for instance, have been shown to react with ethyl chloroacetate to form the corresponding thioether, demonstrating the versatility of this reaction. nih.gov The reaction of a pyridone derivative with ethyl chloroacetate also proceeds via nucleophilic substitution at the chlorinated carbon. tsijournals.com
Table 2: Potential Nucleophilic Displacement Reactions This table is interactive and based on data from the text.
| Nucleophile | Resulting Functional Group | Example Product Class |
|---|---|---|
| Amine (R-NH₂) | Amino-acetate | N-Substituted glycine (B1666218) esters |
| Thiolate (R-S⁻) | Thioether | S-Substituted thioglycolic esters nih.gov |
| Azide (N₃⁻) | Azido-acetate | α-Azido esters researchgate.net |
| Malonate Ester Enolate | Substituted Succinate | Di-ester derivatives researchgate.net |
Utilization as a Building Block in Complex Organic Synthesis
The defined reactivity of its functional groups makes this compound an ideal starting material for the construction of more elaborate molecular architectures, including novel heterocyclic systems.
A primary application of this precursor and its derivatives is in the synthesis of heterocyclic scaffolds, which are core structures in many biologically active compounds. Research has shown that derivatives obtained from the amidation of the ester group are pivotal for building these systems.
Specifically, the 2-(morpholin-4-yl)acetohydrazide intermediate, formed as described in section 6.1.1, can be used to construct 1,2,4-triazole (B32235) rings. researchgate.netresearchgate.net The synthesis involves reacting the acetohydrazide with reagents like ammonium (B1175870) thiocyanate (B1210189) to form a thiosemicarbazide, which is then cyclized under basic conditions to yield a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.netresearchgate.netuobaghdad.edu.iq This triazole product serves as a versatile scaffold that can be further functionalized, for example, through Mannich reactions with formaldehyde (B43269) and various secondary amines to create a library of new derivatives. researchgate.netuobaghdad.edu.iq This multi-step process exemplifies how this compound can serve as the foundational element for generating complex heterocyclic structures. researchgate.net
Table 3: Example of Heterocyclic Scaffold Synthesis This table is interactive and based on data from the text.
| Starting Material (Derivative) | Key Reagents | Intermediate | Final Heterocyclic System |
|---|
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency in building molecular complexity. nih.gov The bifunctional nature of this compound makes it an attractive candidate for inclusion in MCR protocols.
While specific MCRs employing this exact molecule are not prominent in the literature, its structure lends itself to such applications. For instance, it could serve as the alkyl halide component in a variety of MCRs. Pseudo-multicomponent reactions often involve the in-situ formation of an intermediate that then reacts with other components. nih.gov One could envision a scenario where this compound reacts with a primary amine and a carbonyl compound in a one-pot synthesis. The amine could first displace the chloride, and the resulting secondary amine could then participate in a condensation reaction with the carbonyl compound. The ester functionality could also be involved in subsequent cyclization steps. The potential to participate in established MCRs like the Hantzsch or Biginelli-type reactions, which often involve esters and aldehydes, highlights its promise in this area of synthesis. researchgate.net
Role in Metal-Catalyzed Cross-Coupling and Other Transformative Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium. mdpi.com
The presence of a C-Cl bond in this compound positions it as a potential electrophilic partner in such reactions. wikipedia.org Although the reactivity of sp³-hybridized alkyl chlorides can be lower than their aryl or vinyl counterparts, suitable catalytic systems can facilitate their participation in cross-coupling. Reactions such as the Suzuki, Heck, and Sonogashira couplings are cornerstones of modern synthesis, and the use of chloro-substituted compounds as substrates is well-documented. nih.govmdpi.com For example, chloroquinoxalines and chloroquinazolines are routinely used in palladium-catalyzed reactions to build complex molecular frameworks. nih.govmdpi.com Therefore, this compound could potentially be used to couple the morpholinoethyl chloroacetate fragment with various organoboron (Suzuki), organotin (Stille), or terminal alkyne (Sonogashira) partners. This would enable the direct formation of a new C-C bond at the α-position to the ester, providing a direct route to highly functionalized and complex molecules.
Table 4: Potential Metal-Catalyzed Cross-Coupling Applications This table is interactive and based on data from the text.
| Cross-Coupling Reaction | Typical Catalyst | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki Reaction | Pd(PPh₃)₄, PdCl₂(dppf) | Organoboron Reagent (R-B(OR)₂) | C-C mdpi.com |
| Heck Reaction | Pd(OAc)₂, PdCl₂ | Alkene | C-C mdpi.com |
| Sonogashira Reaction | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (sp) mdpi.commdpi.com |
| Stille Reaction | Pd(PPh₃)₄ | Organostannane (R-SnR'₃) | C-C |
Unable to Generate Article Due to Lack of Available Research
Following a comprehensive and multi-faceted search of publicly available scientific literature, it has been determined that there is insufficient information to generate the requested article on the "," specifically focusing on the "Synthesis of Novel Conjugates and Hybrid Molecular Architectures."
Multiple search strategies were employed, utilizing the chemical name, its synonyms such as "2-(morpholin-4-yl)ethyl 2-chloroacetate," its CAS number (626210-61-5), and various reaction-based keywords. These searches of academic and patent databases did not yield specific, citable examples of this compound being used as a precursor for the synthesis of novel conjugates or hybrid molecules within the specified constraints.
The user's request for a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline cannot be fulfilled without adequate source material. The available information on related compounds, such as 4-(2-chloroacetyl)morpholine or other chloroacetate esters, falls outside the explicit scope of the user's instructions. To ensure the final content is professional, authoritative, and factually accurate, a foundation of published research on the precise topic is necessary. As this foundation could not be established from accessible sources, the generation of the article as outlined is not possible at this time.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Morpholin-4-ylethyl chloroacetate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution, typically involving morpholine derivatives and chloroacetyl chloride in dichloromethane at 0–5°C. Optimizing reaction yield (e.g., from 50% to >70%) can be achieved by adding chloroacetic acid as a catalyst to accelerate kinetics . Base selection (e.g., NaOH vs. triethylamine) significantly impacts purity, with NaOH reducing byproduct formation in such reactions .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
Q. What safety protocols are critical for handling this compound in laboratory settings?
The compound shares hazards with structurally similar chloroacetates (e.g., ethyl chloroacetate), including toxicity via inhalation/ingestion. Use fume hoods, nitrile gloves, and chloroacetate-compatible buffers (pH < 6.0) to mitigate hydrolysis risks. Store in anhydrous THF at –20°C to prolong stability .
Advanced Research Questions
Q. How does this compound interact with hydrolytic dehalogenases, and what kinetic parameters define this interaction?
Studies on HAD superfamily enzymes (e.g., Rsc1362 and PA0810) reveal substrate-specific activity. Rsc1362 exhibits superior catalytic efficiency (kcat = 504 ± 66 min⁻¹; KM = 0.06 ± 0.02 mM) compared to PA0810 (kcat = 2.6 ± 0.6 min⁻¹; KM = 0.44 ± 0.2 mM). Assays should be conducted at pH 7.5–8.0 using halide release methods for accuracy .
Q. How can researchers resolve contradictions in substrate specificity data for enzymes acting on this compound?
Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?
Morpholine ring substitutions (e.g., 4-chloro-N-(2-morpholin-4-ylethyl)benzamide derivatives) enhance bioactivity by modulating electron density. Computational modeling (DFT) predicts regioselectivity, while oxidation/reduction reactions yield ketones or amines for further derivatization .
Q. How does pH influence the stability and reactivity of this compound in aqueous systems?
Hydrolysis to chloroacetic acid is pH-dependent, with degradation minimized below pH 6.0. Buffered systems (e.g., sodium chloroacetate) stabilize the compound in biological assays. Real-time NMR or HPLC monitoring is recommended to track degradation .
Methodological Considerations
- Data Interpretation : For enzyme kinetics, use Michaelis-Menten models and compare kcat/KM ratios across substrates to assess specificity .
- Structural Validation : Employ SHELX-based refinement for crystallographic data to resolve morpholine ring conformations .
- Synthetic Troubleshooting : If yields drop below 50%, re-evaluate solvent polarity (e.g., switch to DMF) or introduce phase-transfer catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
